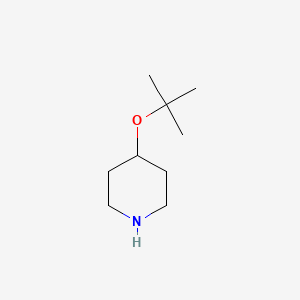

4-(Tert-butoxy)piperidine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most significant structural units in organic and medicinal chemistry. nih.gov This scaffold is a cornerstone in the design of a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net More than 70 commercially available drugs feature the piperidine framework, which is integral to treatments for a wide array of conditions, including cancer, hypertension, and neurological disorders. researchgate.netmdpi.com The prevalence of this scaffold can be attributed to several key factors. The sp3-hybridized state of its carbon and nitrogen atoms provides a flexible, three-dimensional geometry that allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. nih.gov

Furthermore, the piperidine ring is a versatile synthetic building block. ijnrd.org Its nitrogen atom can be readily functionalized, and the carbon atoms of the ring can be substituted to create a diverse library of derivatives. ijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in contemporary organic chemistry. nih.gov Researchers utilize various strategies, including cyclization, cycloaddition, and multicomponent reactions, to construct this valuable heterocyclic system. nih.govtaylorfrancis.com The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates. thieme-connect.com

Academic Importance of Ether-Functionalized Amines in Synthetic Design

Ether-functionalized amines are a class of organic compounds that incorporate both an ether linkage (R-O-R') and an amine group. scribd.com This combination of functional groups imparts unique chemical properties that are of significant academic and practical interest. The ether group, while generally considered chemically robust, can influence a molecule's polarity, hydrogen bonding capacity, and conformational preferences. In the context of amines, which are basic and often nucleophilic, the presence of a nearby ether moiety can modulate these characteristics. researchgate.net

The academic importance of these structures lies in their utility as synthetic intermediates and as components of functional materials. For instance, ether-functionalized ionic liquids have been synthesized and studied for their distinct properties, such as potentially lower viscosity and tailored solubility profiles, compared to their simple alkyl-substituted counterparts. nih.govacs.org In synthetic design, the ether group can act as a directing group or a stable linker, while the amine provides a reactive handle for further chemical transformations. orgosolver.com The synthesis of molecules containing this dual functionality often involves methods like the nucleophilic substitution of haloacetic acid derivatives or the Mitsunobu reaction, which allows for the formation of the ether bond under mild conditions. mdpi.comnih.gov

Historical Overview of Research on 4-(Tert-butoxy)piperidine and Related Chemical Structures

Research into piperidine derivatives is extensive, dating back over a century. However, the specific compound this compound and its direct precursors are products of more modern synthetic chemistry, largely driven by the needs of medicinal chemistry and the development of protecting group strategies. The historical trajectory is closely linked to the chemistry of 4-hydroxypiperidine (B117109) and the use of the tert-butoxycarbonyl (Boc) group for nitrogen protection.

Early research focused on the synthesis and reactions of simpler piperidine derivatives. The development of robust protecting groups, such as the Boc group, was a critical advancement that enabled chemists to selectively modify one part of a molecule while another reactive site, like the piperidine nitrogen, was masked. This led to the widespread availability and use of intermediates like 1-Boc-4-piperidone and tert-butyl 4-hydroxypiperidine-1-carboxylate. cymitquimica.com

Scope and Current Research Trajectory of this compound Studies

The current research involving this compound and similarly substituted piperidines is primarily focused on their application as building blocks in the synthesis of complex, biologically active molecules. The tert-butoxy (B1229062) group at the 4-position provides a moderately lipophilic and sterically bulky substituent that can be used to probe specific binding pockets in biological targets like enzymes and receptors. acs.org

Recent studies demonstrate the use of 4-alkoxy and 4-phenoxy-substituted piperidines in the development of novel therapeutic agents. For example, piperidine derivatives are being investigated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis and as modulators of ion channels involved in neuropathic pain. nih.govresearchgate.net In these studies, the piperidine core serves as a central scaffold, and the substituent at the 4-position is varied to optimize potency and selectivity. For instance, research into inhibitors of protein kinase B (Akt) for cancer therapy involved the synthesis of various 4-substituted piperidines to improve metabolic stability and oral bioavailability. acs.org The this compound moiety, or analogous structures, can be incorporated to fine-tune the molecule's properties, aiming to enhance its drug-like characteristics. thieme-connect.com The ongoing trajectory of research is therefore directed towards the strategic incorporation of such fragments into larger molecules to address complex diseases. mdpi.comontosight.ai

Data Tables

Table 1: Physicochemical Properties of Related Piperidine Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 |

| 4-Hydroxypiperidine | 5382-16-1 | C₅H₁₁NO | 101.15 |

Data sourced from publicly available chemical databases.

Table 2: Examples of Synthetic Reactions for Piperidine Functionalization

| Reaction Type | Precursors | Reagents | Product Type | Reference |

| Mitsunobu Reaction | N-Boc-4-hydroxymethylpiperidine, Phenol derivative | DIAD, TPP | Aryl ether linked piperidine | nih.gov |

| Reductive Amination | Piperidine derivative, Aldehyde | Sodium triacetoxyborohydride | N-alkylated piperidine | nih.gov |

| N-Boc Deprotection | N-Boc protected piperidine | Trifluoroacetic Acid or HCl | Free piperidine amine | nih.gov |

| Nucleophilic Substitution | N-Boc-piperazine, tert-Butyl bromoacetate | Triethylamine | N-alkylated piperazine | mdpi.com |

DIAD: Diisopropyl azodicarboxylate; TPP: Triphenylphosphine

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOANNJQFHJONSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butoxy Piperidine

O-Alkylation Strategies for 4-Hydroxypiperidine (B117109) Precursors

The direct formation of the tert-butyl ether linkage on a 4-hydroxypiperidine scaffold is a common and effective strategy for synthesizing 4-(tert-butoxy)piperidine. This approach encompasses several established and modern etherification techniques.

Williamson Ether Synthesis and Optimized Variants

The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this would typically involve the deprotonation of 4-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a tert-butyl halide. However, the use of a tertiary alkyl halide like tert-butyl bromide presents a significant challenge, as it strongly favors elimination reactions (E2 mechanism) over the desired substitution (SN2 mechanism), especially with a strong, unhindered base. masterorganicchemistry.comrichmond.edu This often leads to the formation of isobutylene (B52900) as a major byproduct, significantly reducing the yield of the desired ether.

To circumvent this limitation, optimized variants of the Williamson ether synthesis are employed. These modifications often involve the use of milder bases or alternative tert-butylating agents to suppress the competing elimination reaction.

| Reactant 1 | Reactant 2 | Base/Catalyst | Key Considerations |

| 4-Hydroxypiperidine | Tert-butyl bromide | Strong Base (e.g., NaH) | Prone to E2 elimination, leading to low yields of the desired ether. masterorganicchemistry.com |

| 4-Hydroxypiperidine | Isobutylene | Acid Catalyst | Can be an effective alternative to traditional Williamson synthesis. |

Mitsunobu Reaction for Stereoselective Tert-butyl Ether Formation

The Mitsunobu reaction offers a powerful and reliable alternative for the synthesis of this compound, particularly when stereochemical control is crucial. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of primary and secondary alcohols to a wide range of functional groups, including ethers, with a predictable inversion of stereochemistry. missouri.edu The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this process, the triphenylphosphine and DEAD combine to activate the hydroxyl group of 4-hydroxypiperidine, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the tert-butoxide, generated from tert-butanol, proceeds via an SN2 mechanism, resulting in the formation of the tert-butyl ether with inversion of configuration at the C-4 position. missouri.edu The acidic nature of the nucleophile is a key factor for the success of the Mitsunobu reaction. missouri.edu

| Reagents | Role | Key Features |

| 4-Hydroxypiperidine | Starting Material | The alcohol to be converted. |

| Tert-butanol | Nucleophile Source | Provides the tert-butoxy (B1229062) group. |

| Triphenylphosphine (PPh3) | Activator | Activates the hydroxyl group. organic-chemistry.org |

| Diethyl azodicarboxylate (DEAD) | Oxidant | Facilitates the redox process. wikipedia.org |

This method is particularly advantageous for synthesizing stereochemically defined analogs of this compound.

Transition Metal-Catalyzed Alkoxylation Approaches

In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds, including the synthesis of tert-butyl ethers. While specific examples for the direct tert-butoxylation of 4-hydroxypiperidine are not extensively detailed in the provided search results, the general principles of these methods suggest their potential applicability. These reactions often offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to traditional methods. Potassium tert-butoxide, in particular, has shown significant utility in transition metal-free coupling reactions, acting as a base, nucleophile, or single electron donor. nih.gov

Reduction of 4-(Tert-butoxy)pyridinium Salts or 4-(Tert-butoxy)pyridines

An alternative synthetic strategy involves the initial formation of a 4-(tert-butoxy)pyridine or a corresponding pyridinium salt, followed by the reduction of the aromatic ring to the desired piperidine (B6355638). This approach is particularly useful when the starting pyridine (B92270) derivatives are readily available.

Catalytic Hydrogenation Methods for Ring Saturation

Catalytic hydrogenation is a widely used and efficient method for the reduction of pyridines to piperidines. asianpubs.orgresearchgate.net This process typically involves the use of a metal catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), in the presence of hydrogen gas. asianpubs.orgresearchgate.net The reaction is often carried out under acidic conditions, for example, using glacial acetic acid as a solvent, which can enhance the rate and efficiency of the reduction. asianpubs.org

The hydrogenation of 4-(tert-butoxy)pyridine would proceed via the addition of three equivalents of hydrogen across the double bonds of the pyridine ring to yield this compound. The conditions for these reactions, such as pressure and temperature, can often be demanding. researchgate.net However, methods using PtO2 as a catalyst have been reported to proceed under relatively mild conditions. asianpubs.org Similarly, N-substituted pyridinium salts can also undergo catalytic hydrogenation with PtO2 to afford the corresponding piperidine derivatives. asianpubs.org

| Catalyst | Conditions | Substrate |

| Platinum(IV) oxide (PtO2) | H2, Glacial Acetic Acid | Substituted Pyridines |

| Palladium on Carbon (Pd/C) | H2 | Pyridine Derivatives |

| Rhodium on Carbon (Rh/C) | H2 | Pyridine Derivatives |

Hydride Reduction Techniques for Unsaturated Precursors

Hydride reducing agents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are powerful reagents for the reduction of various functional groups. pharmaguideline.comlibretexts.org While they are commonly used for the reduction of carbonyl compounds, their application in the complete reduction of pyridines to piperidines is more limited.

The reduction of pyridinium salts, however, is a more viable approach. The positive charge on the nitrogen atom makes the pyridine ring more susceptible to nucleophilic attack by a hydride ion. The partial reduction of pyridinium salts can lead to the formation of dihydropyridones. nih.gov For the complete reduction to a piperidine, stronger reducing agents or harsher reaction conditions might be necessary. The choice between LiAlH4 and NaBH4 is critical, as LiAlH4 is a much stronger reducing agent and reacts violently with protic solvents, while NaBH4 is milder and can be used in alcoholic or even aqueous solutions. pharmaguideline.comlibretexts.org The reactivity difference also dictates their selectivity; for instance, NaBH4 can selectively reduce aldehydes and ketones in the presence of less reactive esters. chemistrysteps.com

| Hydride Reagent | Reactivity | Suitable Substrates |

| Sodium Borohydride (NaBH4) | Milder | Pyridinium Salts |

| Lithium Aluminum Hydride (LiAlH4) | Stronger | Pyridinium Salts |

Synthesis via Ring-Closure Reactions Incorporating a Tert-butoxy Moiety

The formation of the piperidine ring through intramolecular cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.net For the synthesis of this compound, this approach would involve cyclizing a linear precursor that already contains the key tert-butoxy group. One such strategy is the double reductive amination of a dicarbonyl compound. chim.itnih.gov This "one-pot" cascade reaction, involving sequential imine formation and reduction steps, is an efficient method for creating the piperidine skeleton. chim.it The synthesis could start from a precursor molecule containing a tert-butoxy group, which then undergoes oxidative cleavage of a double bond to form a reactive diformyl intermediate. nih.gov This intermediate can then be cyclized through reductive amination to form the desired piperidine ring with the tert-butoxy group at the 4-position. nih.gov

Baldwin's rules for ring closure provide a theoretical framework for predicting the favorability of various intramolecular cyclizations based on the size of the ring being formed and the geometry of the reacting centers. libretexts.orgyoutube.com These rules are essential for designing effective ring-closure syntheses.

Derivatization of 4-Oxopiperidine Precursors with Tert-butanol

A common and versatile approach to this compound begins with a pre-formed 4-oxopiperidine (also known as 4-piperidone) ring, which is then functionalized. This method typically involves the reduction of the ketone to a hydroxyl group, followed by etherification.

A plausible and widely used method for forming the tert-butyl ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from a tert-butyl-containing electrophile. wikipedia.org Alternatively, and more practically for a tertiary ether, 4-hydroxypiperidine can be reacted with a source of a tert-butyl group, such as isobutylene, under acidic conditions. The tert-butoxy group is often used as a protecting group in organic synthesis, particularly for amines (as N-Boc), but its installation as a C4-ether requires distinct chemical strategies. orgsyn.orggoogle.com

Reductive Amination Routes from 4-Oxopiperidines

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed as a one-pot synthesis where an amine and a carbonyl compound are reacted in the presence of a reducing agent. wikipedia.org

While this method is primarily used to synthesize 4-amino-piperidine derivatives, its principles are relevant. The reaction involves the condensation of a 4-oxopiperidine with an amine to form an iminium ion, which is then reduced. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu The reaction is sensitive to pH, which must be controlled to facilitate both imine formation and reduction. harvard.edu Although not a direct route to the target ether, this methodology is fundamental in piperidine chemistry and highlights the reactivity of the 4-oxo position.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, Dichloromethane | Highly selective, non-toxic byproducts. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective but highly toxic. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Pt, Pd, or Ni catalyst | A method used in direct reductive amination. wikipedia.org |

Grignard or Organolithium Addition to 4-Piperidone Followed by Ether Formation

Grignard and organolithium reagents are potent carbon-based nucleophiles used extensively for forming new carbon-carbon bonds. wisc.eduadichemistry.com The reaction of a Grignard reagent, such as tert-butylmagnesium bromide, with 4-oxopiperidine would involve the nucleophilic attack of the tert-butyl group on the electrophilic carbonyl carbon. adichemistry.commasterorganicchemistry.com

This reaction, after an acidic workup, yields a tertiary alcohol, specifically 4-tert-butyl-4-hydroxypiperidine. adichemistry.com This creates a new C-C bond, not the C-O bond required for this compound. The outline's suggestion of "followed by ether formation" from this specific tertiary alcohol intermediate is not a standard or direct pathway to the target compound. A more conventional approach to the target ether would involve the Williamson ether synthesis starting from 4-hydroxypiperidine, as previously mentioned. wikipedia.orglibretexts.org

Table 2: Products of Grignard Reactions with Carbonyls

| Carbonyl Compound | Grignard Reagent (R-MgX) | Final Product (after workup) |

|---|---|---|

| Formaldehyde | R-MgX | Primary Alcohol |

| Aldehyde | R-MgX | Secondary Alcohol |

| Ketone | R-MgX | Tertiary Alcohol |

| Ester | 2 eq. R-MgX | Tertiary Alcohol |

| Carbon Dioxide | R-MgX | Carboxylic Acid |

(Data sourced from wisc.eduadichemistry.commasterorganicchemistry.com)

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. nih.govunibo.it Key goals include using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. unibo.it For instance, catalytic systems that allow for high atom economy and the use of environmentally benign solvents are highly desirable. researchgate.net

Recent advancements have demonstrated the synthesis of piperidine from biomass-derived platform chemicals like furfural, utilizing specialized catalysts under mild conditions. nih.gov Such strategies represent a significant step towards the sustainable production of N-heterocycles. nih.gov

Solvent-Free and Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that some reactions, such as the initial condensation step in a reductive amination, can be performed as a solvent-free, solid-solid reaction, often with quantitative yields. researchgate.net Additionally, the use of piperidine itself as an organo-base catalyst in aqueous media like ethanol highlights a move towards greener solvent systems. researchgate.net The development of protocols that operate in water or under solvent-free conditions significantly reduces the process mass intensity (PMI) and environmental footprint of the synthesis. researchgate.netrsc.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer significant advantages for sustainable chemical production, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. In the context of piperidine synthesis, a ruthenium-cobalt surface single-atom alloy (SSAA) catalyst has been developed for the conversion of furfural into piperidine. nih.gov This catalyst facilitates a cascade process involving amination, hydrogenation, and ring rearrangement under mild conditions, achieving high yields. nih.gov The development of such robust and reusable catalysts is crucial for creating economically and ecologically viable industrial processes for piperidine and its derivatives. nih.gov

Atom Economy and Waste Minimization Strategies

The synthesis of this compound, as with any chemical manufacturing process, is increasingly scrutinized through the lens of green chemistry. Central to this evaluation are the principles of atom economy and the implementation of effective waste minimization strategies. These concepts shift the focus from merely maximizing percentage yield to designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby preventing waste at its source. rsc.orgprimescholars.com

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants used in the stoichiometric equation. primescholars.com A high atom economy signifies that most of the atoms from the reactants are found in the desired product, with minimal generation of unwanted byproducts. nih.gov This is distinct from reaction yield, which can be high even in a process that generates significant waste. rsc.orgprimescholars.com For fine chemical and pharmaceutical synthesis, which often involves complex, multi-step processes, achieving high atom economy is a significant challenge. primescholars.com

Strategies to enhance the sustainability of synthesizing this compound and related piperidine structures focus on several key areas of green chemistry:

Catalytic Reagents: A primary strategy for improving atom economy and reducing waste is the replacement of stoichiometric reagents with catalytic ones. researchgate.net Catalysts, used in small quantities, can facilitate transformations multiple times and are often recyclable, drastically reducing the waste stream compared to stoichiometric reagents which are consumed in the reaction and become part of the byproduct waste. csus.edu For example, ruthenium-catalyzed domino reactions have been developed for the atom-economical synthesis of nitrogen heterocycles, presenting a novel way to form the piperidine core in a single catalytic step from simple linear precursors. nih.gov Such catalytic processes avoid the large quantities of waste associated with traditional methods that may use metal hydrides or other stoichiometric reagents.

Reaction Design: The intrinsic atom economy of a reaction is dictated by its type. Addition and rearrangement reactions are inherently 100% atom-economical in theory, as all reactant atoms are incorporated into the product. nih.govscranton.edu In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. primescholars.com Designing synthetic pathways for this compound that favor cycloadditions, rearrangements, or domino reactions can lead to significantly more efficient and less wasteful processes. nih.gov

Mechanochemistry: The use of mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) rather than conventional heating in a solvent, offers a powerful approach to waste minimization. chemrxiv.org These techniques can dramatically reduce or even eliminate the need for bulk solvents, which are a major contributor to the Process Mass Intensity (PMI) of a chemical process. chemrxiv.org Furthermore, mechanochemistry can lead to more selective reactions, simplifying purification and reducing the waste generated from workup procedures like column chromatography. chemrxiv.org

Process Mass Intensity (PMI): Beyond atom economy, a more holistic metric is the PMI, which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. nih.govmdpi.com The pharmaceutical industry, for example, can have E-factors (kilograms of waste per kilogram of product) ranging from 25 to over 100. researchgate.net Minimizing solvent use, recycling reagents, and designing one-pot or telescoped reactions are critical strategies for lowering the PMI in the synthesis of intermediates like this compound. researchgate.netosti.gov

The following table provides a comparative overview of traditional versus green chemistry-guided synthetic approaches, highlighting the impact on waste and efficiency.

| Metric | Traditional Synthetic Approach | Green Chemistry Approach |

| Reagents | Stoichiometric (e.g., metal hydrides, strong bases) | Catalytic (e.g., transition metals, enzymes) |

| Atom Economy | Often low (<50%) due to byproduct formation | Potentially high (>80%), especially in addition or domino reactions |

| Solvent Usage | High volumes, often chlorinated or hazardous solvents | Minimized or solvent-free (mechanochemistry); use of greener solvents |

| Energy Input | Often requires significant heating or cooling | Ambient temperature and pressure where possible |

| Waste Generation | High; includes stoichiometric byproducts, used solvents, and purification media | Low; minimal byproducts, potential for solvent recycling |

| Process Steps | Multi-step with isolation of intermediates | One-pot or telescoped reactions to reduce workup steps |

By integrating these green chemistry principles, the synthesis of this compound can be systematically improved to not only be more economically viable but also significantly more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 4 Tert Butoxy Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom (Secondary Amine)

The nitrogen atom in the 4-(tert-butoxy)piperidine ring is a secondary amine, which is nucleophilic and basic. This allows for a variety of reactions, including the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Alkylation and N-Arylation Reactions

The nucleophilic nitrogen of this compound can react with electrophilic carbon species to form N-alkyl or N-aryl derivatives.

N-Alkylation is commonly achieved through nucleophilic substitution with alkyl halides or via reductive amination. In direct alkylation, a base is often employed to neutralize the hydrogen halide formed during the reaction. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.

N-Arylation typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions utilize palladium or copper catalysts to form a carbon-nitrogen bond between the piperidine and an aryl halide or triflate. These methods are broadly applicable to a range of cyclic secondary amines. youtube.comnih.gov

| Reaction Type | Reagent(s) | Catalyst/Base | Solvent | Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K2CO3, Et3N, or DIPEA | Acetonitrile, DMF | Room Temp. to 70°C | N-Alkyl-4-(tert-butoxy)piperidine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)3 | Acetic Acid (catalyst) | Dichloroethane (DCE) | Room Temperature | N-Alkyl-4-(tert-butoxy)piperidine |

| N-Arylation | Aryl Halide (e.g., Ar-Br) | Pd(OAc)2 / Ligand (e.g., BINAP) | Strong Base (e.g., NaOtBu) | Toluene | 80-130°C |

| N-Arylation | Aryl Boronic Acid (Ar-B(OH)2) | Cu(OAc)2 | Base (e.g., Pyridine) | Dichloromethane (DCM) | Room Temperature |

N-Acylation and N-Sulfonylation Reactions

N-Acylation involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides to form stable amide products. These reactions are typically rapid and can be performed under various conditions, including in the presence of a base to scavenge the acidic byproduct. orientjchem.orgnih.gov Catalyst-free acylations in aqueous media have also been developed as an environmentally friendly approach. nih.gov

N-Sulfonylation results in the formation of a sulfonamide through the reaction of the piperidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base such as triethylamine or pyridine (B92270). nih.gov Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the nitrogen atom.

| Reaction Type | Reagent(s) | Base | Solvent | Conditions | Product Type |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | Triethylamine, Pyridine | Dichloromethane (DCM), THF | 0°C to Room Temp. | N-Acyl-4-(tert-butoxy)piperidine |

| N-Acylation | N-Protected Aminoacylbenzotriazole | None | Water | Microwave, 50°C | N-Acyl-4-(tert-butoxy)piperidine |

| N-Sulfonylation | Sulfonyl Chloride (RSO2Cl) | Triethylamine, Pyridine | Dichloromethane (DCM) | 0°C to Room Temp. | N-Sulfonyl-4-(tert-butoxy)piperidine |

Formation of N-Oxides and Related Oxidative Transformations

The nitrogen atom of a secondary amine like this compound cannot be directly oxidized to a stable N-oxide. This transformation is characteristic of tertiary amines. Therefore, to form an N-oxide from this compound, it must first be converted to an N-substituted tertiary amine via reactions such as N-alkylation.

Once the corresponding N-alkyl-4-(tert-butoxy)piperidine is formed, it can be oxidized to the N-oxide. thieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and 2-sulfonyloxaziridines. thieme-connect.degoogle.comgoogle.com N-oxides are polar, hygroscopic compounds with applications as oxidants and have been explored as potential prodrugs in medicinal chemistry. google.comgoogle.comnih.gov

| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product Type |

| N-Oxidation | N-Alkyl-4-(tert-butoxy)piperidine | m-CPBA | Dichloromethane (DCM) | 0°C to Room Temp. | N-Alkyl-4-(tert-butoxy)piperidine N-oxide |

| N-Oxidation | N-Alkyl-4-(tert-butoxy)piperidine | Hydrogen Peroxide (H2O2) | Methanol, Acetone | Room Temperature | N-Alkyl-4-(tert-butoxy)piperidine N-oxide |

Quaternization and Salt Formation

Salt Formation is a fundamental acid-base reaction. As a secondary amine, this compound readily reacts with both inorganic and organic acids to form the corresponding piperidinium salts. For example, treatment with hydrochloric acid yields 4-(tert-butoxy)piperidinium chloride.

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, which bears a permanent positive charge. researchgate.net Similar to N-oxide formation, this compound must first be converted to a tertiary amine (e.g., N-methyl-4-(tert-butoxy)piperidine). This tertiary amine can then react with an excess of an alkylating agent, such as methyl iodide, to yield a quaternary ammonium salt. google.com These reactions are often performed at elevated temperatures and can be influenced by the solvent and the nature of the alkylating agent. researchgate.netgoogle.com

| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product Type |

| Salt Formation | This compound | HCl, HBr, etc. | Ether, Dioxane | Room Temperature | 4-(tert-butoxy)piperidinium salt |

| Quaternization | N-Alkyl-4-(tert-butoxy)piperidine | Alkyl Halide (e.g., CH3I) | Acetonitrile, DMF | Room Temp. to 100°C | N,N-Dialkyl-4-(tert-butoxy)piperidinium salt |

N-Protection and Deprotection Strategies (e.g., Boc, Cbz, Fmoc)

To prevent unwanted reactions at the nitrogen atom during a multi-step synthesis, it is often necessary to install a protecting group. Carbamates are the most common class of protecting groups for amines. youtube.commasterorganicchemistry.com

Boc (tert-butoxycarbonyl): This group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. google.com It is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comchemicalbook.com

Cbz (carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H2, Pd/C). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.comnih.gov It is notably labile to basic conditions, typically being removed with a solution of piperidine in DMF, while remaining stable to acid. masterorganicchemistry.comtotal-synthesis.com

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| Boc | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaHCO3) | Strong Acid (TFA, HCl in Dioxane) | Base, Hydrogenation |

| Cbz | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO3) | Catalytic Hydrogenation (H2, Pd/C) | Acid, Mild Base |

| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO3) | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenation |

Reactions Involving the Tert-butoxy (B1229062) Ether Group

The tert-butoxy group in this compound is a tert-butyl ether. Ethers are generally unreactive and stable to many reagents, including bases, nucleophiles, and mild acids, which is why the tert-butyl group is often used as a protecting group for alcohols. harvard.edu

The primary reaction of the tert-butoxy group is acid-catalyzed cleavage . This reaction occurs under strong acidic conditions, such as with hydrobromic acid (HBr), hydroiodic acid (HI), or trifluoroacetic acid (TFA). libretexts.orgmdma.ch The cleavage of a tertiary ether proceeds through a stable tertiary carbocation intermediate (tert-butyl cation), following either an SN1 or E1 mechanism. libretexts.orgwikipedia.org

In the case of this compound, treatment with a strong acid leads to the protonation of the ether oxygen, followed by the loss of the stable tert-butyl cation. This cation can be trapped by a nucleophile (SN1 pathway) or lose a proton to form isobutylene (B52900) (E1 pathway). The other product of this reaction is 4-hydroxypiperidine (B117109), which would be protonated under the acidic conditions to form the corresponding salt. libretexts.org This cleavage reaction is a common method for deprotecting tert-butyl protected alcohols. The tert-butoxy group is notably stable under conditions used to remove many other protecting groups, such as the basic conditions for Fmoc removal or hydrogenation for Cbz removal. researchgate.net

Acid-Catalyzed Ether Cleavage to 4-Hydroxypiperidine

The cleavage of the ether bond in this compound to yield 4-hydroxypiperidine is a fundamental transformation, typically achieved under acidic conditions. This reaction proceeds through a mechanism that leverages the stability of the resulting tert-butyl carbocation.

The process is initiated by the protonation of the ether oxygen atom by a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrobromic acid (HBr) libretexts.orgwikipedia.orgmasterorganicchemistry.com. This protonation converts the alkoxy group into a good leaving group (tert-butanol). Subsequently, the C-O bond cleaves, leading to the formation of 4-hydroxypiperidine and a stable tertiary carbocation, the tert-butyl cation libretexts.orgstudy.comfiveable.me. The stability of this carbocation facilitates the reaction, which can often proceed under mild conditions libretexts.org. The reaction mechanism is generally considered to be SN1 or E1 in nature libretexts.orgwikipedia.orglongdom.org. The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene stackexchange.com.

Aqueous phosphoric acid has also been reported as an effective and mild reagent for the deprotection of tert-butyl ethers, offering an environmentally benign alternative to other strong acids organic-chemistry.org.

Table 1: Reagents for Acid-Catalyzed Cleavage of Tert-Butyl Ethers

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, 0 °C to rt | SN1/E1 | libretexts.org |

| Hydrochloric Acid (HCl) | Aqueous solution | SN1/E1 | wikipedia.org |

| Hydrobromic Acid (HBr) | Aqueous solution | SN1/E1 | libretexts.org |

Metal-Catalyzed Ether Cleavage Reactions

In addition to acid-catalyzed methods, the cleavage of the tert-butyl ether in this compound can be accomplished using various metal-based catalysts. These methods often provide milder reaction conditions and can exhibit greater functional group tolerance.

Lewis acids such as zinc bromide (ZnBr₂) have been employed for the chemoselective hydrolysis of tert-butyl esters, and this methodology can be extended to tert-butyl ethers researchgate.net. Cerium(III) chloride in combination with sodium iodide (CeCl₃/NaI) in acetonitrile is another effective system for the deprotection of tert-butyl ethers researchgate.netacs.org.

Transition metal catalysts have also been developed for this transformation. For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been reported to catalytically cleave tert-butyl groups from amides, and this can be applied to ethers as well bath.ac.uk. Furthermore, palladium and ruthenium-based catalytic systems, often in the presence of a silane reducing agent, have been shown to facilitate the deprotection of tert-butyl ethers under mild conditions researchgate.net. A catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane also provides a mild method for the cleavage of the C-O bond in tert-butyl ethers organic-chemistry.orgacs.orgorganic-chemistry.org.

Table 2: Metal-Based Reagents for Tert-Butyl Ether Cleavage

| Reagent/Catalyst | Co-reagent/Conditions | Reference |

|---|---|---|

| Cerium(III) chloride (CeCl₃) | Sodium Iodide (NaI) in Acetonitrile | researchgate.netacs.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane | researchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | Dichloromethane, room temperature | bath.ac.uk |

| Tris-4-bromophenylamminium radical cation | Triethylsilane | organic-chemistry.orgacs.orgorganic-chemistry.org |

Potential Rearrangement Reactions Involving the Tert-butoxy Moiety

The formation of a tert-butyl carbocation during the acid-catalyzed cleavage of this compound introduces the possibility of rearrangement reactions. The Wagner-Meerwein rearrangement is a classic example of a 1,2-rearrangement of carbocations to form a more stable carbocation wikipedia.orgjk-sci.com.

In the context of the tert-butyl cation generated from this compound, this carbocation is already a stable tertiary carbocation. Therefore, a standard Wagner-Meerwein rearrangement to a more stable carbocation is unlikely. However, under certain conditions, particularly in the presence of strong acids and at elevated temperatures, the tert-butyl cation could potentially undergo other transformations or react with other species present in the reaction mixture. For instance, it can be deprotonated to form isobutylene study.comstackexchange.com. While rearrangement of the tert-butyl cation itself is not a primary pathway, understanding the reactivity of this intermediate is crucial for predicting potential side products in acid-catalyzed reactions of this compound.

Reactions at the Piperidine Ring Carbons (Excluding Nitrogen and C4 Substituent)

Alpha-Lithiation and Subsequent Electrophilic Quenching

Functionalization of the piperidine ring at the carbon atom adjacent to the nitrogen (the α-position) can be achieved through directed metallation, specifically α-lithiation. This strategy typically requires the presence of an activating group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group whiterose.ac.ukresearchgate.netwhiterose.ac.uk.

The process involves treating the N-protected piperidine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) whiterose.ac.ukmdpi.com. This generates a nucleophilic organolithium species at the α-position. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to introduce a new substituent at the C2 position of the piperidine ring whiterose.ac.ukresearchgate.netmdpi.com. The use of chiral ligands can facilitate enantioselective lithiation and subsequent functionalization whiterose.ac.ukresearchgate.net.

Ring-Opening Reactions under Specific Conditions

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly when appropriately activated. For example, the ring opening of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with amine nucleophiles has been reported znaturforsch.com. In this case, the epoxide functionality provides the necessary strain and electrophilicity to facilitate nucleophilic attack and subsequent ring opening of the epoxide, leading to trans-3,4-disubstituted piperidines znaturforsch.com.

Although this example does not involve this compound directly, it illustrates a plausible pathway for piperidine ring transformation. The presence of a suitable leaving group or a strained ring system incorporated into the piperidine core would be necessary to promote such ring-opening reactions.

Remote Functionalization of the Piperidine Core

Directing group strategies have enabled the functionalization of C-H bonds at positions remote from the nitrogen atom in the piperidine ring. These methods provide a powerful tool for introducing substituents at the C3 and C4 positions, which are traditionally more challenging to functionalize directly nih.gov.

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of N-Boc-piperidine at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group nih.govnih.gov. Palladium-catalyzed C-H activation has also been utilized for the arylation of piperidines at the C4 position, often requiring a directing group attached to the piperidine nitrogen to guide the catalyst to the desired C-H bond acs.org. These advanced methodologies allow for the late-stage functionalization of the piperidine core, providing access to a wide range of substituted piperidine derivatives.

Stereochemical Implications in Reactivity and Transformations

The stereochemical landscape of this compound plays a pivotal role in its reactivity and the stereochemical outcome of its transformations. The bulky tert-butoxy group at the C-4 position significantly influences the conformational equilibrium of the piperidine ring, which in turn dictates the facial selectivity of incoming reagents and the stereoisomeric purity of the resulting products.

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The large steric bulk of the tert-butyl group creates a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6. This conformational locking has profound implications for the stereochemical course of reactions at other positions on the ring.

For instance, in reactions involving the formation of new stereocenters, the fixed chair conformation with the equatorial 4-tert-butoxy group can lead to high diastereoselectivity. The bulky substituent can effectively shield one face of the molecule, directing the approach of reagents to the less hindered face. This principle is exploited in the stereoselective synthesis of various piperidine derivatives where the 4-tert-butoxy group acts as a stereocontrol element.

In the synthesis of polysubstituted piperidines, the stereochemical information embedded in a chiral precursor derived from this compound can be transferred to new stereocenters. For example, the diastereoselective functionalization of the piperidine ring can be achieved by leveraging the conformational bias imposed by the 4-tert-butoxy substituent.

Furthermore, the stereochemistry at the C-4 position can influence the outcome of reactions that proceed through cyclic transition states. The spatial arrangement of the tert-butoxy group can favor or disfavor certain transition state geometries, thereby leading to the preferential formation of one stereoisomer over another.

The development of synthetic methods for creating chiral piperidine structures often relies on stereoselective reactions. While many approaches focus on creating stereocenters at the C-2 and C-6 positions, the presence of a substituent at C-4, such as the tert-butoxy group, can be instrumental in controlling the stereochemistry of adjacent positions. For example, in the synthesis of cis- and trans-isomers of substituted pipecolinates, conformational control is a key strategy to achieve the desired diastereoselectivity. rsc.org The hydrogenation of substituted pyridines often leads to the formation of cis-piperidines, which can then be epimerized to the thermodynamically more stable trans-isomers. rsc.org

The stereochemical outcome of reactions on the piperidine ring is not only dependent on the starting materials but also on the reaction mechanism. masterorganicchemistry.com Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoselective reactions, where one stereoisomer is preferentially formed, are both crucial in the synthesis of complex piperidine-containing molecules. masterorganicchemistry.com The ability to control the stereochemistry is fundamental in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. nih.govrsc.org

Table 1: Stereochemical Outcomes in Reactions of Piperidine Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Key Stereochemical Feature | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Pyridine Hydrogenation | Substituted Pyridines | Various catalysts | Formation of cis-piperidines | Not specified |

| Epimerization | cis-Methyl substituted pipecolinates | Conformational control | Formation of trans-piperidines | Not specified |

Applications of 4 Tert Butoxy Piperidine in Advanced Organic Synthesis and Materials Science

As a Nucleophilic Reagent in Organic Synthesis

The nitrogen atom of the piperidine (B6355638) ring in 4-(tert-butoxy)piperidine is nucleophilic and participates in various substitution reactions. The Boc protecting group modulates this reactivity and provides stability during synthetic sequences, allowing for selective reactions at other molecular sites. The unprotected secondary amine can readily engage in nucleophilic substitution reactions.

One primary application is in nucleophilic aromatic substitution (SNAr) reactions. For instance, piperidine can react with activated aryl substrates, such as ring-substituted N-methylpyridinium compounds. nih.gov The mechanism often involves the addition of the piperidine to the aromatic ring, followed by subsequent steps that lead to the displacement of a leaving group. nih.gov

Another significant use is in the ring-opening of epoxides. The reaction of amine nucleophiles with 1-tert-butoxycarbonyl-3,4-epoxypiperidine results in the formation of trans-β-amino alcohols. znaturforsch.com This transformation is a key step in the synthesis of more complex, substituted piperidine derivatives. The regioselectivity of the epoxide opening can be influenced by the nature of the amine nucleophile and the presence of catalysts. znaturforsch.com

The nucleophilic character of the piperidine nitrogen is also harnessed in alkylation reactions. For example, the secondary amine of Boc-protected piperazine, a related heterocyclic compound, undergoes nucleophilic displacement with tert-butyl bromoacetate under basic conditions to form a new carbon-nitrogen bond. researchgate.net This type of reaction is fundamental for constructing more elaborate molecular frameworks.

| Reaction Type | Substrate Example | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides/Pyridiniums | Substituted Aromatics | nih.gov |

| Epoxide Ring-Opening | 1-tert-butoxycarbonyl-3,4-epoxypiperidine | trans-β-aminoalcohols | znaturforsch.com |

| Alkylation | tert-Butyl Bromoacetate | N-Alkyl Piperidines/Piperazines | researchgate.net |

As a Basic Catalyst or Ligand Component in Non-Asymmetric Chemical Transformations

The piperidine moiety is basic due to the lone pair of electrons on the nitrogen atom. This basicity allows it to function as an organocatalyst in various reactions. While specific examples detailing this compound itself as a catalyst are not prevalent, the general principle applies. Tertiary amines, which share structural similarities, are often employed as assisting bases in nucleophilic substitution reactions. mdpi.com

Furthermore, the nitrogen atom in the piperidine ring can act as a ligand, coordinating to metal centers in catalytic complexes. Pyridinooxazoline (PyOx) ligands, for example, which are bidentate dinitrogen ligands, have been successfully used in asymmetric catalysis. researchgate.net The development of efficient, scalable routes to such ligands often starts from simple, commercially available precursors. researchgate.net The synthesis of these complex ligands highlights the potential for piperidine-containing fragments to be incorporated into sophisticated catalytic systems.

Intermediate in the Synthesis of Non-Biologically Active Nitrogen-Containing Heterocycles

This compound and its derivatives are crucial intermediates in the synthesis of a diverse range of nitrogen-containing heterocycles. The piperidine ring is a common scaffold in many synthetic compounds, and methods for its formation and functionalization are of great interest to organic chemists. nih.govajchem-a.com

The synthesis of substituted piperidines is a significant area of research. whiterose.ac.ukresearchgate.net One common strategy involves the hydrogenation of pyridine (B92270) precursors, although this often requires harsh conditions. nih.gov More sophisticated methods utilize cyclization reactions. For example, aza-Prins cyclization can be used to create the piperidine ring. researchgate.net

Reductive amination of piperidone derivatives is another powerful tool. For instance, the reaction between N-boc-piperidin-4-one and an aniline derivative can be used to synthesize N-substituted piperidines. nih.gov The resulting scaffold can be further modified through reactions like aza-Michael additions or alkylations to introduce additional complexity.

The versatility of the piperidine scaffold is demonstrated in the synthesis of compounds like 4-anilino-1-Boc-piperidine, which serves as a precursor in the synthesis of other 4-anilinopiperidine derivatives. caymanchem.com

| Synthetic Strategy | Starting Material Example | Product Class |

| Hydrogenation | Pyridine derivatives | Substituted Piperidines |

| Aza-Prins Cyclization | Homoallylic amines and glyoxylic acid | Piperidine-lactones |

| Reductive Amination | N-Boc-4-piperidone | N-Aryl Piperidines |

| Further Functionalization | N-Substituted Piperidines | Complex Piperidine Derivatives |

Beyond simple substitution, the piperidine framework is a key component in the construction of more complex, three-dimensional heterocyclic systems. nih.gov Fused heterocyclic systems can be generated through cycloaddition reactions. mdpi.com For instance, the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provides access to fused polycyclic compounds under mild conditions. mdpi.com

Bridged piperidine analogues are another important class of complex heterocycles. nih.gov These structures introduce conformational rigidity, which can be desirable in various chemical contexts. The synthesis of these molecules can involve multi-step sequences, including Suzuki couplings and subsequent modifications to form the bridged systems. nih.gov Tetracyclic bis-piperidine alkaloids, found in marine sponges, represent highly complex natural products featuring a bridged, fused piperidine core. nih.gov Synthetic efforts towards these intricate molecules underscore the importance of piperidine chemistry in accessing complex architectures. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. claremont.edu Piperidine-containing boronic acids and their pinacol esters are valuable reagents in these transformations. acs.orgresearchgate.net

These reagents can be prepared from corresponding lactam-derived vinyl triflates through a palladium-catalyzed reaction with bis(pinacolato)diboron. acs.org The resulting tetrahydropyridine-boronic acid pinacol esters are thermally stable and can be coupled with a wide variety of aryl and heteroaryl halides, as well as vinyl halides, to produce 2-substituted piperidines in good yields. acs.orgresearchgate.net The broad scope of compatible coupling partners makes these boronic esters highly useful for the synthesis of diverse N-heterocyclic compounds. acs.org The stability and reactivity of boronate esters, particularly pinacol esters, have led to their use in the late-stage synthesis of complex molecules. nih.gov

| Boronate Ester Precursor | Reaction | Coupling Partner | Product |

| δ-Valerolactam-derived vinyl triflate | Pd-catalyzed borylation | Aryl/Heteroaryl Bromides | 2-Aryl/Heteroaryl Piperidines |

| δ-Valerolactam-derived vinyl triflate | Pd-catalyzed borylation | Vinyl Iodides/Bromides | 2-Vinyl Piperidines |

| δ-Valerolactam-derived vinyl triflate | Pd-catalyzed borylation | Aromatic Acid Chlorides | 2-Acyl Piperidines |

Role in the Synthesis of Advanced Functional Materials

Advanced functional materials are materials designed to possess specific, often enhanced, chemical or physical properties. rsc.org The incorporation of specific organic moieties, such as piperidine derivatives, can be a strategy to tune the properties of these materials.

One area of application is in the development of polymers. The anionic ring-opening polymerization (AROP) of aziridines activated with a tert-butoxycarbonyl (Boc) group has been reported to produce linear poly(BocAz). mdpi.comnsf.gov Subsequent deprotection yields linear polyethyleneimine, a polymer with a high density of amine groups. mdpi.com While this example uses an aziridine monomer, the principles of using Boc-protected nitrogen heterocycles could be extended to piperidine-based monomers to create novel polymers with specific functionalities.

Another class of advanced materials is porous organic frameworks (POFs), which includes metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov These materials have high surface areas and tunable pore sizes, making them useful for applications like gas storage. Functionalization of these frameworks with specific organic groups can enhance their performance. For example, a MOF functionalized with piperazine, a related N-heterocycle, exhibited notably high methane storage capacity. rsc.org The synthesis of POFs relies on the availability of functionalized organic building blocks, a role that could be filled by appropriately designed this compound derivatives.

Precursor for Monomers in Polymer Chemistry

The incorporation of piperidine rings into polymer structures can impart unique properties, such as thermal responsiveness and altered solubility. This compound derivatives serve as key starting materials for the synthesis of novel monomers that can be polymerized to create functional materials with tailored characteristics.

A notable application is in the creation of temperature-responsive polymers. Researchers have synthesized novel acryloyl-type monomers derived from piperidine carboxamides, such as N-acryloyl-nipecotamide and N-acryloyl-isonipecotamide. These monomers were subsequently polymerized using reversible addition-fragmentation chain-transfer (RAFT) polymerization to yield well-defined polymers. nih.gov The resulting poly(N-acryloyl-nipecotamide) (PNANAm) exhibited an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS), meaning it transitions from an insoluble to a soluble state upon heating. nih.gov This behavior is influenced by the polymer's molecular weight and concentration, with the driving force attributed to inter- and intramolecular hydrogen bonds between the polymer chains. In contrast, a related polymer, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), which has a different substitution on the carboxamide group, displayed a lower critical solution temperature (LCST), becoming insoluble upon heating. nih.gov These findings demonstrate how subtle modifications to the piperidine-derived monomer can fundamentally alter the thermoresponsive properties of the final polymer.

The versatility of piperidine derivatives is also evident in the preparation of composite polymer films. For instance, 3-oxo-3-(piperidin-1-yl) propanenitrile has been incorporated into a sodium alginate/poly(vinyl alcohol) matrix. The inclusion of the piperidine-based compound was found to affect the crystallinity of the polymer network and enhance its thermal stability, demonstrating the role of these derivatives in modifying the bulk properties of materials. nih.gov

Table 1: Temperature-Responsive Polymers from Piperidine-Derived Monomers

| Monomer | Polymer | Polymerization Method | Thermo-responsive Behavior | Driving Force |

| N-acryloyl-nipecotamide | Poly(N-acryloyl-nipecotamide) (PNANAm) | RAFT | Upper Critical Solution Temperature (UCST) | Hydrogen Bonding |

| N-acryloyl-isonipecotamide | Poly(N-acryloyl-isonipecotamide) (PNAiNAm) | RAFT | UCST (in ammonium sulfate solution) | Hydrogen Bonding |

| N-acryloyl-N,N-diethylnipecotamide | Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm) | RAFT | Lower Critical Solution Temperature (LCST) | Hydrophobic Interactions |

Data sourced from research on temperature-responsive polymers containing piperidine carboxamide moieties. nih.gov

Components of Supramolecular Architectures for Non-Biological Applications

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Piperidine derivatives, due to the coordinating ability of the nitrogen atom, can be incorporated into ligands for the construction of sophisticated supramolecular architectures like coordination polymers and metal-organic frameworks (MOFs).

Ligands based on 2-(aminomethyl)piperidine have been successfully complexed with a variety of metal centers, including Mg(II), Zn(II), Ti(IV), and Zr(IV). rsc.orgrsc.org The coordination geometry of the resulting metal complexes is highly dependent on the specific structure of the piperidine-based ligand. For example, imino monophenol ligands derived from 2-(aminomethyl)piperidine form pseudo-octahedral complexes with Ti(IV) and Zr(IV). rsc.org The arrangement of the ligands around the metal center can adopt different conformations, such as α-cis or β-cis geometries, leading to a range of diastereomeric structures. rsc.orgrsc.org

The catalytic activity of metal ions has also been exploited to construct supramolecular systems from piperidine derivatives. In the presence of a Zinc(II) source, various piperidine and piperazine analogs participate in the nucleophilic addition to nitriles, forming amidines. This process can result in the formation of different types of Zn(II) products, including discrete mono- or diamine complexes as well as extended coordination polymers where the piperidine-containing molecule acts as a ligand. rsc.org For instance, piperazine, a related heterocycle, is known to act as a bridging ligand, linking tetrahedral cobalt centers to form the polymeric structure [CoCl2(piperazine)]n. wikipedia.org This illustrates a common motif where six-membered nitrogen heterocycles link metal ions into extended networks.

Table 2: Examples of Metal Complexes with Piperidine-Based Ligands

| Piperidine Derivative | Metal Ion(s) | Type of Architecture | Resulting Geometry |

| 2-(aminomethyl)piperidine-based imino monophenol | Ti(IV), Zr(IV) | Metal Complex | Pseudo-octahedral |

| 2-(aminomethyl)piperidine-based salan | Ti(IV), Zr(IV) | Metal Complex | Pseudo-octahedral |

| Various piperidine derivatives | Zn(II) | Coordination Complexes & Polymers | Varied |

| Piperidine | Cr(0) | Metal Carbonyl Complex | Octahedral |

Data compiled from studies on the coordination chemistry of piperidine derivatives. rsc.orgrsc.orgacs.org

Building Blocks for Self-Assembled Systems

Self-assembly is a process where components spontaneously organize into ordered structures. This compound derivatives can be designed as molecular building blocks that, due to their specific shapes and intermolecular forces, form complex, non-biological systems such as liquid crystals, nanoparticles, and monolayers.

A key strategy is to create amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. A novel dicationic pyrimidine-based nucleolipid bearing piperidine head groups has been synthesized. This amphiphilic molecule demonstrates the ability to self-assemble and form aggregates in solution, showcasing how the piperidine moiety can function as a hydrophilic headgroup to drive the formation of ordered nanoscale structures. nih.gov Similarly, piperidine can be used to functionalize polymers to induce amphiphilicity. In the synthesis of oligo(2-ethyl-2-oxazoline)s, piperidine has been used as an end-capping agent after polymerization. This modification introduces a distinct functional group at the polymer terminus, creating an amphiphilic structure that subsequently self-assembles. researchgate.net

Furthermore, piperidine derivatives have been developed for use in liquid crystal compositions. patsnap.com Liquid crystals are a state of matter where molecules exhibit a degree of orientational order, a classic example of self-assembly. A patent describes a piperidine derivative designed as a light stabilizer for liquid crystal compositions with positive dielectric anisotropy. The compound's structure is tailored for high solubility and compatibility within the liquid crystal matrix, preventing photolysis and extending the service life of liquid crystal display devices. patsnap.com This application underscores the role of precisely engineered piperidine derivatives in the performance of advanced materials based on molecular self-organization.

The formation of self-assembled monolayers (SAMs) on surfaces is another area where such building blocks are crucial. SAMs are ordered molecular layers that form spontaneously on a substrate. mdpi.com While specific studies on this compound SAMs are emerging, the principles are well-established for N-heterocyclic compounds, which can form highly ordered two-dimensional arrays on surfaces like gold, driven by a combination of chemisorption and intermolecular interactions. mdpi.com

Spectroscopic and Advanced Structural Elucidation of 4 Tert Butoxy Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. For 4-(tert-butoxy)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, offering a detailed picture of its structure and dynamics in solution.

The structural elucidation of this compound is achieved through a synergistic application of various NMR experiments. While 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, 2D techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal cross-peaks connecting adjacent protons on the piperidine (B6355638) ring, establishing the -CH₂-CH₂-CH-CH₂-CH₂- spin system. For instance, the proton at C-4 would show correlations to the protons at C-3 and C-5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. The proton signal for the tert-butyl group, for example, would correlate with the methyl carbon signal, while the piperidine ring proton signals would each correlate with their respective ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). science.govnih.gov This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the signal from the nine equivalent protons of the tert-butyl group to the quaternary carbon of the same group and, importantly, to the C-4 carbon of the piperidine ring through the ether oxygen. This confirms the attachment of the tert-butoxy (B1229062) group to the piperidine ring at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining stereochemistry and conformation. For instance, NOESY can reveal correlations between axial protons on the piperidine ring, which supports the conformational analysis.

The combined data from these experiments allow for the complete and confident assignment of all NMR signals, as detailed in the following representative data table.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures, reported in ppm.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key 2D NMR Correlations |

| Piperidine Ring | |||

| 1 (N-H) | ~1.5-2.5 (broad s) | - | HMBC: C-2, C-6 |

| 2, 6 | eq: ~3.0-3.2 (m)ax: ~2.5-2.7 (m) | ~45-50 | COSY: H-3, H-5HSQC: C-2, C-6HMBC: C-3, C-4, C-5 |

| 3, 5 | eq: ~1.8-2.0 (m)ax: ~1.3-1.5 (m) | ~30-35 | COSY: H-2, H-4, H-6HSQC: C-3, C-5HMBC: C-2, C-4, C-6 |

| 4 | ~3.4-3.6 (m) | ~70-75 | COSY: H-3, H-5HSQC: C-4HMBC: C-2, C-3, C-5, C-6, C(quaternary of tert-butyl) |

| Tert-butoxy Group | |||

| -O-C(CH₃)₃ | - | ~72-76 | HMBC: Protons of methyl groups, H-4 |

| -C(CH₃)₃ | ~1.20 (s, 9H) | ~28-30 | HSQC: C(methyls)HMBC: C(quaternary) |

Substituted piperidines, like their cyclohexane (B81311) analogs, predominantly adopt a chair conformation to minimize torsional and steric strain. For this compound, the bulky tert-butoxy group is expected to strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial protons at the C-2 and C-6 positions. nih.gov

NMR spectroscopy provides two primary methods to confirm this conformational preference:

Coupling Constants (³J_HH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two adjacent axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are small (2-5 Hz). By analyzing the multiplicity and coupling constants of the H-4 proton, its axial orientation can be confirmed, which in turn proves the equatorial position of the tert-butoxy substituent. An axial H-4 would exhibit large trans-diaxial couplings to the axial protons at C-3 and C-5.

The piperidine ring is not static but undergoes dynamic processes, primarily chair-to-chair ring inversion. nih.govresearchgate.net At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature (a technique known as dynamic NMR or VT-NMR), this process can be slowed. nih.govrsc.org

Below a certain temperature, known as the coalescence temperature, the single averaged signal for a pair of exchanging protons (e.g., axial and equatorial protons at C-2) will broaden and then resolve into two distinct signals. By analyzing the spectra at different temperatures, the rate of inversion and the corresponding activation energy barrier (ΔG‡) can be calculated. For piperidine and its simple derivatives, this barrier is typically in the range of 10-11 kcal/mol.

In addition to ring inversion, rotation around the C4-O and O-C(CH₃)₃ single bonds of the tert-butoxy group can also be considered. Rotation around these bonds is generally very fast with a low energy barrier and typically does not lead to observable dynamic effects in standard NMR experiments.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. For this compound (C₉H₁₉NO), HRMS would be used to confirm this formula by matching the experimentally measured exact mass of the molecular ion ([M]⁺˙) or, more commonly, the protonated molecule ([M+H]⁺) to the theoretically calculated value.

Table 2: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.15394 |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. mdpi.com In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 158.15) would be isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For derivatives containing a tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butoxy group, common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈) and further loss of carbon dioxide. doaj.org A similar primary fragmentation is expected for this compound.

Key proposed fragmentation pathways include:

Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) from the tert-butoxy group, leading to the formation of a protonated 4-hydroxypiperidine (B117109) ion at m/z 102.

Formation of Tert-butyl Cation: Cleavage of the ether C-O bond can produce the highly stable tert-butyl cation at m/z 57.

Ring Cleavage: Piperidine rings are known to undergo α-cleavage, where the ring opens adjacent to the nitrogen atom, followed by subsequent fragmentation, leading to a series of smaller ions characteristic of the piperidine core. chegg.com

Table 3: Proposed Key MS/MS Fragments for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 158.15 | 102.09 | C₄H₈ (Isobutylene) | Protonated 4-hydroxypiperidine |

| 158.15 | 57.07 | C₅H₁₀NO• | Tert-butyl cation |

This detailed analysis of fragmentation patterns provides powerful confirmatory evidence for the structure of this compound and can be used to distinguish it from its isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound and its derivatives. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a unique fingerprint that is sensitive to the molecule's functional groups, conformation, and intermolecular interactions. americanpharmaceuticalreview.comaps.org

Characteristic Absorption Band Assignment for Ether and Amine Functionalities

The vibrational spectrum of this compound is dominated by features arising from its core functional groups: the secondary amine within the piperidine ring and the tert-butyl ether moiety. The assignment of these characteristic bands in IR and Raman spectra allows for unambiguous identification and structural confirmation.

The secondary amine functionality (R₂NH) gives rise to several distinct vibrational modes. The N-H stretching vibration is particularly informative, typically appearing as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region in IR spectra. orgchemboulder.com The position and broadness of this band are highly sensitive to hydrogen bonding. The C-N stretching vibrations of aliphatic amines are found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band can often be observed in the 910-665 cm⁻¹ region for secondary amines. orgchemboulder.com

The ether linkage (C-O-C) is characterized by its C-O stretching vibrations. Asymmetrical and symmetrical stretching of the C-O-C bond typically results in strong absorption bands in the IR spectrum, generally located in the 1260-1000 cm⁻¹ region. For alkyl ethers like this compound, a prominent band corresponding to this stretch is expected.

The table below summarizes the expected characteristic vibrational frequencies for the key functionalities in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Type | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | IR, Raman | Weak-Medium |

| C-N Stretch | 1250 - 1020 | IR, Raman | Medium-Weak | |